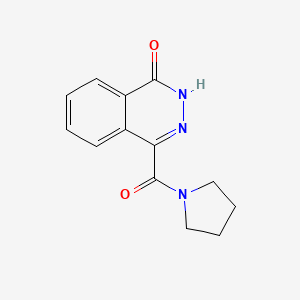

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(pyrrolidine-1-carbonyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12-10-6-2-1-5-9(10)11(14-15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJMUSDYMFOGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one (Azeliragon)

Abstract

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one, more commonly known as Azeliragon (TTP488), is an orally bioavailable, brain-penetrant small molecule designed as a specific antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2][3] Initially developed for Alzheimer's disease, its mechanism of action holds relevance for a spectrum of pathologies driven by chronic inflammation and cellular stress, including diabetic complications and oncology.[4][5][6] This guide provides a detailed technical examination of Azeliragon's core mechanism, detailing its molecular target, the downstream signaling pathways it modulates, and the key experimental methodologies used to validate its activity.

The Molecular Target: Receptor for Advanced Glycation Endproducts (RAGE)

Understanding Azeliragon's mechanism first requires a thorough understanding of its target, RAGE.

1.1. RAGE Biology

RAGE is a multi-ligand, pattern recognition receptor belonging to the immunoglobulin superfamily.[3][7] It is expressed on a wide variety of cell types, including neurons, microglia, endothelial cells, and macrophages.[4] While expression is typically low in healthy tissues, it is significantly upregulated under conditions of chronic stress and inflammation, such as in the brains of patients with Alzheimer's disease or in the vasculature of diabetic patients.[2][8]

1.2. Ligand Activation

RAGE is activated by a diverse array of ligands, which are often associated with cellular damage and inflammation. Key ligand classes include:

-

Advanced Glycation Endproducts (AGEs): Proteins or lipids that become non-enzymatically glycated and oxidized, particularly in hyperglycemic states.[9][10]

-

Amyloid-β (Aβ) oligomers: A central component of the amyloid plaques found in Alzheimer's disease.[7]

-

S100/Calgranulin family proteins: A group of pro-inflammatory danger-associated molecular pattern molecules (DAMPs).[9]

-

High Mobility Group Box 1 (HMGB1): A nuclear protein released by necrotic or stressed cells that acts as a potent inflammatory mediator.[7][9]

This broad ligand specificity positions RAGE as a central sensor for danger signals, perpetuating a cycle of chronic inflammation and tissue damage.[7]

Azeliragon: A Specific RAGE Antagonist

Azeliragon was identified through screening as a high-affinity antagonist of RAGE.[11] Its primary mechanism involves direct binding to the extracellular domain of the receptor, thereby physically preventing the interaction between RAGE and its diverse ligands.[5][12]

Binding Affinity and Specificity

Quantitative analysis has demonstrated Azeliragon's high affinity and specificity for its target. It is selective for RAGE over a wide panel of other receptors and transporters.[13]

| Parameter | Value | Source |

| Dissociation Constant (Kd) | 12.7 ± 7.6 nM | [5][11] |

| Target Domain | Extracellular V-domain | [14] |

| Inhibition Type | Ligand-RAGE Interaction Antagonist | [3][12] |

Core Mechanism: Attenuation of RAGE-Mediated Signaling

Upon ligand binding, RAGE initiates a cascade of intracellular signaling events that drive pro-inflammatory gene expression, oxidative stress, and apoptosis. Azeliragon's therapeutic potential stems from its ability to disrupt these pathways at their origin.

3.1. RAGE Signal Transduction

RAGE lacks intrinsic kinase activity. Instead, upon ligand engagement, its cytoplasmic tail recruits the adaptor protein Diaphanous-1 (DIAPH1).[7][8] This interaction is the critical first step in activating multiple downstream signaling arms, most notably:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A master regulator of inflammation. RAGE activation leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[6][9][12]

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: RAGE signaling activates key stress-related kinases, including ERK1/2, p38, and JNK, which contribute to cellular stress, apoptosis, and further inflammatory responses.[7][15]

By blocking the initial ligand-RAGE interaction, Azeliragon prevents the recruitment of DIAPH1 and the subsequent activation of these damaging downstream cascades.[10]

Signaling Pathway Diagram

The following diagram illustrates the RAGE signaling pathway and the inhibitory point of action for Azeliragon.

Caption: Azeliragon inhibits the binding of ligands to RAGE, preventing downstream activation of NF-κB and MAPK pathways.

Pharmacodynamic Consequences of RAGE Inhibition

The mechanistic action of Azeliragon translates into significant physiological effects observed in preclinical models:

-

Reduced Neuroinflammation: By blocking RAGE on microglia and neurons, Azeliragon reduces the production of inflammatory cytokines in the central nervous system.[2][11]

-

Decreased Aβ Influx: RAGE is implicated in the transport of circulating Aβ across the blood-brain barrier into the brain. Azeliragon inhibits this process, leading to lower brain Aβ levels and a corresponding increase in plasma Aβ.[11]

-

Anti-Tumor Activity: In cancer models, Azeliragon's inhibition of the RAGE-NFκB axis suppresses tumor cell proliferation and can modulate the tumor microenvironment by reducing immunosuppressive cells and enhancing cytotoxic T-cell infiltration.[6][12]

-

Improved Organ Function: In models of diabetic complications, RAGE inhibition by Azeliragon has been shown to restore function in organs like the bladder by mitigating underlying inflammatory and stress-related damage.[5]

Experimental Validation & Protocols

The mechanism of action of a RAGE inhibitor like Azeliragon is validated through a series of well-established assays.

Protocol 1: Direct Binding Analysis via Surface Plasmon Resonance (SPR)

Objective: To quantify the direct binding affinity (K_d) of Azeliragon to the RAGE protein. This is a foundational experiment to confirm target engagement.

Methodology:

-

Chip Preparation: Covalently immobilize recombinant human soluble RAGE (sRAGE) onto a CM5 sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a dilution series of Azeliragon in a suitable running buffer (e.g., HBS-EP+) ranging from sub-nanomolar to micromolar concentrations.

-

Binding Measurement: Inject the Azeliragon solutions sequentially over the sRAGE-functionalized and reference flow cells at a constant flow rate.

-

Data Acquisition: Record the change in response units (RU) over time, which is proportional to the mass of Azeliragon binding to the immobilized sRAGE. Include a dissociation phase where only running buffer flows over the chip.

-

Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Protocol 2: In Vitro Functional Inhibition Assay (NF-κB Reporter Assay)

Objective: To demonstrate that Azeliragon can functionally block RAGE ligand-induced downstream signaling in a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line that expresses RAGE (e.g., human fibrosarcoma HT1080 cells or microglial cells) and has been stably transfected with an NF-κB-luciferase reporter construct.

-

Compound Pre-incubation: Seed the cells in 96-well plates. Once adhered, treat the cells with a dose-response curve of Azeliragon or vehicle control for 1-2 hours.

-

Ligand Stimulation: Challenge the cells with a known RAGE ligand (e.g., S100B or HMGB1) at a pre-determined concentration (e.g., EC80) to induce RAGE signaling.

-

Incubation: Incubate the plates for an appropriate duration (e.g., 6-8 hours) to allow for NF-κB activation and luciferase reporter expression.

-

Lysis and Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to cell viability (if necessary). Plot the normalized signal against the Azeliragon concentration and fit to a four-parameter logistic equation to determine the IC50 value, representing the concentration at which Azeliragon inhibits 50% of the ligand-induced NF-κB activation.

Experimental Workflow Diagram

Caption: Workflow for an in vitro assay to determine Azeliragon's functional inhibitory concentration (IC50).

Conclusion

The core mechanism of action for 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one (Azeliragon) is its function as a high-affinity, competitive antagonist of the Receptor for Advanced Glycation Endproducts.[3][11] By physically blocking the interaction of RAGE with its pro-inflammatory ligands, Azeliragon effectively prevents the initiation of critical downstream signaling pathways, including NF-κB and MAPK.[6][12] This upstream point of intervention curtails the cellular responses of chronic inflammation, oxidative stress, and apoptosis that are central to the pathology of diseases like Alzheimer's, diabetic complications, and certain cancers.[4][5][12] While clinical development for Alzheimer's disease was halted, the well-defined and fundamental nature of its mechanism provides a strong rationale for its continued investigation in other RAGE-mediated pathologies.[4][16][17]

References

-

Azeliragon (also known as TTP488 and PF-04494700). Alzheimer's Drug Discovery Foundation.

-

Burstein, A. H., et al. (2018). Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease. The Journal of Prevention of Alzheimer's Disease.

-

Azeliragon (TTP488) | RAGE Inhibitor. MedchemExpress.com.

-

Azeliragon (TTP488) | RAGE Inhibitor | CAS 603148-36-3. Selleck Chemicals.

-

Xue, J., et al. (2022). Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases. Frontiers in Immunology.

-

What is Azeliragon used for?. Patsnap Synapse.

-

D'Amico, G., et al. (2022). The RAGE Inhibitor TTP488 (Azeliragon) Improves Diabetic Bladder Dysfunction in Leptin-Deficient Obese Mice. International Journal of Molecular Sciences.

-

The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancre. Michigan Medical Education and Health Bulletin.

-

MacLean, M., et al. (2021). The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration. The Journal of Alzheimer's disease : JAD.

-

St-Louis, R., et al. (2023). Receptor for the Advanced Glycation End Products (RAGE) Pathway in Adipose Tissue Metabolism. International Journal of Molecular Sciences.

-

RAGE signaling pathway. The receptor of advanced glycation end-products... ResearchGate.

-

Clinical Trials Using Azeliragon. National Cancer Institute.

-

Azeliragon. ALZFORUM.

-

Evaluation of the Efficacy and Safety of Azeliragon (TTP488) in Patients With Mild Alzheimer's Disease. ClinicalTrials.gov.

-

Azeliragon and Chemoradiotherapy in Newly Diagnosed Glioblastoma. CenterWatch.

-

Ramasamy, R., et al. (2020). Receptor for Advanced Glycation End Products (RAGE) and Mechanisms and Therapeutic Opportunities in Diabetes and Cardiovascular Disease: Insights From Human Subjects and Animal Models. Frontiers in Cardiovascular Medicine.

-

Azeliragon - vTv Therapeutics. AdisInsight.

-

Dean, I., et al. (2023). The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines. Cancers.

-

Azeliragon. Bertin Bioreagent.

-

Fritz, G. (2017). A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors. Journal of Biological Chemistry.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. What is Azeliragon used for? [synapse.patsnap.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. mdpi.com [mdpi.com]

- 6. mmehb.scholasticahq.com [mmehb.scholasticahq.com]

- 7. The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Receptor for Advanced Glycation End Products (RAGE) and Mechanisms and Therapeutic Opportunities in Diabetes and Cardiovascular Disease: Insights From Human Subjects and Animal Models [frontiersin.org]

- 11. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. alzforum.org [alzforum.org]

- 17. Azeliragon - vTv Therapeutics - AdisInsight [adisinsight.springer.com]

The Phthalazinone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationships of Phthalazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone core, a nitrogen-rich heterocyclic system, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a diverse array of bioactive molecules with a wide range of pharmacological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phthalazinone derivatives, offering insights into the molecular interactions that govern their efficacy as potent inhibitors of key biological targets implicated in cancer, inflammation, and cardiovascular diseases.

Part 1: Phthalazinone Derivatives as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The Critical Role of PARP in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks.[1] In the context of oncology, PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring BRCA1/2 mutations. By inhibiting PARP, single-strand breaks accumulate and, during DNA replication, are converted into double-strand breaks. In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a concept known as synthetic lethality.[1]

The Phthalazinone Scaffold: A Cornerstone of PARP Inhibition

The phthalazinone scaffold has proven to be an exceptional pharmacophore for the design of potent PARP inhibitors. The first-in-class PARP inhibitor, Olaparib, features this core structure and has gained FDA approval for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[2][3] The rigid, planar nature of the phthalazinone ring system allows it to favorably occupy the nicotinamide binding pocket of the PARP enzyme, establishing key interactions that are essential for inhibitory activity.

Decoding the Structure-Activity Relationship of Phthalazinone-Based PARP Inhibitors

The potency and selectivity of phthalazinone-based PARP inhibitors are intricately linked to the nature and position of substituents on the core scaffold.

Substitutions at the C-4 position of the phthalazinone ring are critical for engaging with the active site of PARP. A 4-benzyl substituent, as seen in early lead compounds, was found to confer micromolar inhibitory activity. Further optimization, guided by docking studies, revealed that the introduction of carbonyl-containing substituents at the meta position of this benzyl ring significantly enhances potency, leading to compounds with low nanomolar activity.[2] This is exemplified in the structure of Olaparib, which features a cyclopropylcarboxamide moiety that forms crucial hydrogen bonding interactions within the enzyme's active site.

Modifications at the N-2 position of the phthalazinone ring have been explored to fine-tune the physicochemical properties and pharmacokinetic profile of the inhibitors. While early studies focused on unsubstituted or small alkyl-substituted derivatives, more recent work has shown that this position can be functionalized with larger groups to potentially introduce additional interactions or modulate properties such as solubility and metabolic stability.

The fused benzene ring of the phthalazinone core primarily serves as a rigid anchor within the PARP active site. While less frequently modified than the C-4 and N-2 positions, substitutions on this ring can influence electronic properties and steric interactions, offering another avenue for optimization.

Quantitative SAR Insights for Phthalazinone-Based PARP Inhibitors

The following table summarizes the structure-activity relationship of selected phthalazinone derivatives as PARP-1 inhibitors, highlighting the impact of various substituents on their inhibitory potency.

| Compound | R1 (at N-2) | R2 (at C-4) | PARP-1 IC50 (nM) | Reference |

| Olaparib | H | 4-(cyclopropanecarbonyl)piperazin-1-yl)methyl | 1.9 | [2] |

| Derivative 1 | H | 4-benzyl | 770 | [2] |

| Derivative 2 | H | 4-(3-(methoxycarbonyl)benzyl) | 139 | [2] |

| Derivative 3 | CH3 | 4-(3-(methoxycarbonyl)benzyl) | 97 | [2] |

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of phthalazinone derivatives against PARP-1. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[4][5]

Materials:

-

96-well plates pre-coated with histones

-

Recombinant human PARP-1 enzyme

-

10X PARP Buffer

-

10X PARP Cocktail (containing biotinylated NAD+)

-

Test compounds (phthalazinone derivatives) dissolved in DMSO

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Rehydrate the histone-coated wells with 1X PARP Buffer.

-

Add serial dilutions of the test compounds to the wells.

-

Add the PARP-1 enzyme to each well, except for the negative control wells.

-

Initiate the reaction by adding the PARP Cocktail to all wells.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the wells multiple times with a wash buffer (e.g., PBS-T).

-

Add the Streptavidin-HRP conjugate to each well and incubate.

-

Wash the wells to remove unbound conjugate.

-

Add the TMB substrate and incubate until color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value for each compound.

Workflow for PARP-1 Inhibition Assay

Caption: Workflow of the in vitro colorimetric PARP-1 inhibition assay.

Part 2: Phthalazinone Derivatives as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases: Key Regulators of Cellular Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8).[6] This makes PDE4 an attractive target for the treatment of inflammatory diseases like asthma, chronic obstructive pulmonary disease (COPD), and dermatitis.

Phthalazinones as Potent and Selective PDE4 Inhibitors

The phthalazinone scaffold has been successfully utilized to develop potent and selective PDE4 inhibitors. These compounds have shown significant anti-inflammatory effects in various preclinical models.[6] The design of these inhibitors often focuses on mimicking the binding of the natural substrate, cAMP, to the active site of the PDE4 enzyme.

Unraveling the Structure-Activity Relationship of Phthalazinone-Based PDE4 Inhibitors

The inhibitory potency of phthalazinone-based PDE4 inhibitors is highly dependent on the substitution pattern around the core structure.

A key feature of many potent phthalazinone-based PDE4 inhibitors is the presence of a 4-aryl substituent, typically a 3,4-dialkoxyphenyl group.[7][8] The alkoxy groups on this phenyl ring are crucial for establishing hydrogen bond interactions with the PDE4 active site. Specifically, the 3-alkoxy group often acts as a hydrogen bond acceptor, while the 4-alkoxy group can engage in further interactions.

N-substitution on the phthalazinone ring is generally beneficial for PDE4 inhibitory activity.[7][8] Furthermore, the nature of the fused ring system plays a significant role. For instance, cis-fused hexahydro- and tetrahydrophthalazinone derivatives have demonstrated high potency.[9][10] Steric interactions between these fused rings and the enzyme's binding site are thought to be a critical determinant of inhibitory activity.[7][8]

Quantitative SAR Data for Phthalazinone-Based PDE4 Inhibitors

The following table presents the PDE4 inhibitory activity of representative phthalazinone derivatives.

| Compound | Fused Ring System | R (at N-2) | 4-Aryl Substituent | PDE4 pIC50 | Reference |

| Derivative A | Tetrahydro | H | 3,4-dimethoxyphenyl | 7.6 | [7][8] |

| Derivative B | Hexahydro | H | 3,4-dimethoxyphenyl | 7.8 | [7][8] |

| Derivative C | Tetrahydro | CH3 | 3-cyclopentyloxy-4-methoxyphenyl | 8.4 | [7][8] |

| Derivative D | Tetrahydro | H | 3-(4-imidazol-1-yl-phenoxy)butoxy-4-methoxyphenyl | 9.7 | [9][10] |

Experimental Protocol: In Vitro PDE4 Inhibitory Assay

This protocol describes a standard method for determining the in vitro PDE4 inhibitory activity of phthalazinone derivatives using a radioisotope-based assay.

Materials:

-

Recombinant human PDE4 enzyme

-

[3H]-cAMP

-

5'-Nucleotidase

-

Assay buffer

-

Test compounds (phthalazinone derivatives) dissolved in DMSO

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PDE4 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding [3H]-cAMP.

-

Incubate the reaction mixture at 30°C for a defined period.

-

Stop the reaction by adding 5'-nucleotidase, which converts the resulting [3H]-AMP to [3H]-adenosine.

-

Separate the [3H]-adenosine from the unreacted [3H]-cAMP using an ion-exchange resin.

-

Add a scintillation cocktail to the samples containing [3H]-adenosine.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value for each compound.

Workflow for PDE4 Inhibition Assay

Caption: Workflow of the in vitro radioisotope-based PDE4 inhibition assay.

Part 3: Phthalazinone Derivatives as Kinase Inhibitors

Kinases: Master Regulators of Cellular Processes

Kinases are a large family of enzymes that play a pivotal role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Therefore, inhibiting VEGFR-2 is a well-established anti-cancer strategy.

Phthalazinones as Potent VEGFR-2 Inhibitors

The phthalazinone scaffold has been successfully employed in the design of potent and selective VEGFR-2 inhibitors.[11][12] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.

Elucidating the Structure-Activity Relationship of Phthalazinone-Based VEGFR-2 Inhibitors

The inhibitory activity of phthalazinone-based VEGFR-2 inhibitors is governed by specific interactions with the kinase domain.

A critical interaction for many phthalazinone-based VEGFR-2 inhibitors is the formation of hydrogen bonds with the hinge region of the kinase domain, particularly with residues such as Cys919.[13] The phthalazinone core itself can act as a hydrogen bond acceptor.

Substituents at various positions of the phthalazinone scaffold are crucial for achieving high potency and selectivity. For instance, linking the phthalazinone core to other heterocyclic moieties, such as pyrazole or pyrimidinone, through different linkers has yielded compounds with significant VEGFR-2 inhibitory activity.[13] The nature and length of the linker, as well as the substituents on the appended heterocycle, all contribute to the overall binding affinity.

Quantitative SAR Data for Phthalazinone-Based VEGFR-2 Inhibitors

The following table summarizes the VEGFR-2 inhibitory activity of several phthalazinone derivatives.

| Compound | Modification/Linked Moiety | VEGFR-2 IC50 (µM) | Reference |

| Sorafenib (Reference) | - | 0.09 | [12] |

| Derivative X | 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) | 0.148 | [11][12] |

| Derivative Y | 4-(2-(4-chlorophenyl)-2-oxoethyl) | 0.196 | [11][12] |

| Derivative Z | 4-(pyrimidin-2-yl) | 0.331 | [11][12] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol details a common method for evaluating the in vitro inhibitory activity of phthalazinone derivatives against VEGFR-2 using a luminescence-based assay.[14][15]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

Test compounds (phthalazinone derivatives) dissolved in DMSO

-

Kinase-Glo™ Max reagent

-

White 96-well plates

-

Luminometer

Procedure:

-

Prepare a master mix containing the kinase buffer, ATP, and substrate.

-

Add the master mix to the wells of a white 96-well plate.

-

Add serial dilutions of the test compounds to the appropriate wells.

-

Initiate the kinase reaction by adding the VEGFR-2 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ Max reagent.

-

Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition and determine the IC50 value for each compound.

Workflow for VEGFR-2 Kinase Assay

Caption: Workflow of the in vitro luminescence-based VEGFR-2 kinase assay.

Part 4: Phthalazinone Derivatives as Antihypertensive Agents

The Renin-Angiotensin System and Blood Pressure Regulation

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Targeting components of the RAS is a cornerstone of antihypertensive therapy. Additionally, direct vasodilation, or the widening of blood vessels, is another effective mechanism for lowering blood pressure.

Vasorelaxant Properties of the Phthalazinone Scaffold

Certain phthalazinone derivatives have been shown to possess potent vasorelaxant activity, contributing to their antihypertensive effects.[16] This vasodilation can be mediated through various mechanisms, including the blockade of α-adrenoreceptors or direct effects on vascular smooth muscle cells. The well-known antihypertensive drug Hydralazine is a phthalazine derivative, highlighting the potential of this scaffold in cardiovascular medicine.[16]

Structure-Activity Relationship of Phthalazinone-Based Antihypertensive Agents

The antihypertensive activity of phthalazinone derivatives is influenced by the substituents on the core structure. For example, linking the phthalazinone moiety to an arylpiperazinyl group via a polymethylene spacer has been a successful strategy in developing α-adrenoreceptor blockers.[16] The nature of the aryl group and the length of the spacer are critical determinants of potency and selectivity.

Quantitative SAR Data for Phthalazinone-Based Antihypertensive Agents

The development of phthalazinone derivatives as antihypertensive agents has been an area of active research, with a focus on their vasorelaxant properties. While extensive quantitative SAR tables are not as readily available in recent literature as for anticancer agents, studies have shown that certain substitution patterns lead to significant antihypertensive effects. For instance, some pyrrole-substituted aryl phthalazinone derivatives have demonstrated appreciable antihypertensive activity in both in vitro and in vivo models.[17]

Experimental Protocol: In Vivo Evaluation of Antihypertensive Activity in Conscious Rats

This protocol describes a method for evaluating the antihypertensive effects of phthalazinone derivatives in conscious, freely moving spontaneously hypertensive rats (SHRs) using the tail-cuff method.[18][19]

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

Test compounds (phthalazinone derivatives)

-

Vehicle (e.g., saline, PEG400)

-

Oral gavage needles

-

Tail-cuff blood pressure measurement system

Procedure:

-

Acclimatize the SHRs to the restraining device and tail-cuff procedure for several days before the experiment.

-

Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of each rat.

-

Administer the test compound or vehicle to the rats via oral gavage.

-

Measure the SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Record the changes in SBP and HR from baseline for each treatment group.

-

Analyze the data to determine the dose-dependent antihypertensive effect of the test compounds.

Workflow for In Vivo Antihypertensive Activity Evaluation

Caption: Workflow for the in vivo evaluation of antihypertensive activity in rats.

Part 5: Conclusion and Future Perspectives

The phthalazinone scaffold has unequivocally established itself as a cornerstone in the development of targeted therapies for a multitude of diseases. Its remarkable versatility allows for the fine-tuning of pharmacological activity through strategic structural modifications, leading to the discovery of potent and selective inhibitors of diverse biological targets. The success of Olaparib stands as a testament to the therapeutic potential of phthalazinone derivatives in oncology.

Future research in this field will likely focus on several key areas. The exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating the phthalazinone core with other pharmacophores hold promise for the development of multi-targeted agents with enhanced efficacy and reduced potential for drug resistance. Furthermore, a deeper understanding of the molecular interactions between phthalazinone derivatives and their biological targets, aided by advanced computational modeling and structural biology techniques, will continue to guide the rational design of next-generation therapeutics. The continued investigation of this privileged scaffold is poised to yield innovative treatments for a wide range of human diseases.

References

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

- Timmerman, H., et al. (2001). Novel Selective PDE4 Inhibitors. 2. Synthesis and Structure−Activity Relationships of 4-Aryl-Substituted cis-Tetra- and cis-Hexahydrophthalazinones. Journal of Medicinal Chemistry, 44(16), 2523-2531.

- Van der Mey, M., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2511-2522.

- Van der Mey, M., et al. (2001). Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure−Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. Journal of Medicinal Chemistry, 44(16), 2511-2522.

- Timmerman, H., et al. (2001). Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra- and cis-hexahydro-2H-phthalazin-1-ones. Journal of Medicinal Chemistry, 44(16), 2523-2531.

-

International Journal of Advanced Research in Science, Communication and Technology. (2024). Review on: Experimental Screening Methods for Antihypertensive Agents. Retrieved from [Link]

- Li, Y., Liu, C., & Rao, G. (2020). A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. Current Medicinal Chemistry, 27(20), 3349-3383.

- Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245.

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

- Li, J. S., et al. (2000). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica, 21(12), 1161-1165.

- Abdel-Maksoud, M. S., et al. (2024).

-

Slideshare. (n.d.). Screening methods of anti hypertensive agents. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section B. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Retrieved from [Link]

-

Interchim. (n.d.). HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors. RSC Advances, 14(34), 24654-24673.

- Demirayak, S., Karaburun, A. C., & Beis, R. (2004). Some pyrrole substituted aryl pyridazinone and phthalazinone derivatives and their antihypertensive activities. European Journal of Medicinal Chemistry, 39(12), 1089-1095.

- El-Sayed, M. A. A., et al. (2024).

- Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 18(22), 6073-6076.

- Mikolaichuk, O., et al. (2024).

- Li, J., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629.

- Gali, H., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102604.

-

Academia.edu. (n.d.). Pharmacological activities of various phthalazine and phthalazinone derivatives. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section B. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Retrieved from [Link]

- Malik, M. A., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry, 9, 674825.

- Singh, S., et al. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Chemical and Analytical Science, 1(5), 79-87.

-

ResearchGate. (n.d.). Vasorelaxant Activity of Phthalazinones and Related Compounds. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Different Methods Used for In Vitro Antihypertensive Activity of Leaf Extract of Codiaeum variegatum. Retrieved from [Link]

- Akashi, A., Chiba, T., & Kasahara, A. (1974). Antihypertensive activity of 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), a new phthalazine derivative. European Journal of Pharmacology, 29(1), 161-164.

-

ResearchGate. (n.d.). Experimental strategy combining PARP inhibition and cell irradiation. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

- Cañizares-Carmenate, Y., et al. (2020). Evaluation of new antihypertensive drugs designed in silico using Thermolysin as a target. Journal of Biomolecular Structure and Dynamics, 38(13), 3848-3862.

- Namdeo, K. P., Jaiswal, S., & Kumar, M. (2009). Synthesis of some new 2-(n-substituted)-3h-phthalazin-1,4-dione derivatives for their antihypertensive activity. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-8.

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Retrieved from [Link]

- Rodríguez-Castillo, N., et al. (2026). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. Molecules, 31(2), 245.

- Alam, M. S., et al. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie, 349(2), 115-126.

Sources

- 1. A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. interchim.fr [interchim.fr]

- 6. Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 18. cdn.amegroups.cn [cdn.amegroups.cn]

- 19. Screening methods of anti hypertensive agents | PPTX [slideshare.net]

Deconvolution of a Novel Therapeutic Agent: A Guide to the Target Identification and Validation of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one

An In-Depth Technical Guide

Executive Summary

The journey from a promising small molecule to a clinically approved therapeutic is contingent on a deep and accurate understanding of its mechanism of action. The critical first step in this process is the unambiguous identification and subsequent validation of its biological target(s). This guide provides a comprehensive, technically-grounded framework for the target deconvolution of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one, a compound featuring the phthalazinone scaffold. This scaffold is a privileged structure in medicinal chemistry, notably forming the core of several FDA-approved Poly(ADP-ribose) Polymerase (PARP) inhibitors.[1][2][3]

Leveraging this structural precedent as a strong starting hypothesis, this document outlines an integrated, multi-pronged strategy. We will proceed from initial hypothesis generation using computational methods to unbiased, empirical target discovery via chemical proteomics, and culminate in rigorous biophysical and genetic validation. Each experimental choice is rationalized, and every protocol is designed as a self-validating system with embedded controls to ensure scientific integrity and reproducibility. This guide is intended for drug discovery scientists and researchers as a blueprint for systematically and confidently elucidating the molecular targets of novel chemical entities.

The Strategic Imperative: Why Integrated Target Identification Matters

Target identification is the foundational pillar upon which a drug development program is built.[4] A validated target provides a clear mechanism of action, informs patient selection strategies, enables the development of pharmacodynamic biomarkers, and helps anticipate potential on-target and off-target toxicities.[5] An approach that relies on a single methodology is fraught with risk; for instance, affinity-based methods may identify indirect binding partners, while genetic approaches may highlight downstream effectors rather than the direct target.

Therefore, we advocate for a strategy of methodological convergence , where data from orthogonal approaches—computational, chemical, biophysical, and genetic—are integrated to build an irrefutable case for a specific target. This guide is structured to follow this logical and robust workflow.

Initial Hypothesis: The Phthalazinone Scaffold and PARP Inhibition

The phthalazinone core is a well-established pharmacophore in oncology, most famously as the key structural motif in PARP inhibitors like Olaparib.[3][6] PARP enzymes are central to the DNA damage response (DDR), particularly in the repair of single-strand breaks. In cancers with deficiencies in other DDR pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality, a powerful therapeutic concept.[7] Given the structure of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one, the PARP family of enzymes (especially PARP1 and PARP2) represents the most probable target class. This provides a powerful starting point for directed validation studies while we concurrently pursue unbiased, genome-wide identification methods.

Figure 1: A comprehensive workflow for target identification and validation.

Phase 1: Unbiased Target Identification and In Situ Engagement

This initial phase employs a parallel approach: an unbiased chemical proteomics screen to discover all potential binding partners and a targeted, in-cell assay to confirm direct target engagement in a physiological context.

Unbiased Discovery: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to empirically identify proteins that bind to a small molecule of interest.[8][9] The core principle involves immobilizing the compound (the "bait") and using it to capture interacting proteins ("prey") from a cell lysate, which are then identified by high-resolution mass spectrometry.[10]

Causality Behind Experimental Choices:

-

Why AP-MS? It provides an unbiased survey of the proteome, capable of identifying novel or unexpected targets beyond the initial PARP hypothesis.

-

Probe Design is Critical: The compound must be modified with a linker and an affinity tag (e.g., biotin) without disrupting its native binding activity. Structure-activity relationship (SAR) data is invaluable here. The linker attachment point should be at a position known to be tolerant of substitution.

-

Controls for Trustworthiness: The single most critical challenge in AP-MS is distinguishing true binders from non-specific background proteins that stick to the matrix.[11] A quantitative, competition-based experiment is the gold standard for building confidence. By comparing the proteins pulled down in the absence versus the presence of a high concentration of the free, unmodified compound, true binders can be identified as those whose signal is significantly diminished in the competition sample.

Figure 2: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

-

Probe Immobilization: Incubate biotinylated 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one probe with streptavidin-coated magnetic beads for 1 hour at 4°C. Wash beads three times with lysis buffer to remove unbound probe.

-

Lysate Preparation: Culture relevant cells (e.g., MCF-7 breast cancer cells) and harvest. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify lysate by centrifugation at 20,000 x g for 20 minutes.

-

Binding & Competition: Divide the clarified lysate into two equal parts:

-

Test Sample: Add the lysate to the probe-immobilized beads.

-

Control Sample: Pre-incubate the lysate with a 100-fold molar excess of free, non-biotinylated compound for 1 hour before adding it to the probe-immobilized beads.

-

-

Incubation: Incubate both samples for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash 5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elution & Digestion: Elute bound proteins using an on-bead tryptic digestion protocol.

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify and quantify proteins. True binding partners will show a high protein score in the Test Sample and a significantly reduced score in the Control Sample.

In Situ Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a revolutionary method for verifying target engagement within the complex milieu of an intact cell.[12] The principle is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[13][14] This allows for a direct, label-free assessment of whether the compound reaches and binds to its target in a physiological environment.

Causality Behind Experimental Choices:

-

Why CETSA? It bridges the gap between in vitro biochemistry and cell biology. A positive result confirms not only binding but also that the compound has sufficient cell permeability and is not immediately metabolized or effluxed.[15]

-

Melt Curve First: An initial experiment across a wide temperature range is performed to determine the optimal melting temperature (Tagg) for the protein of interest (e.g., PARP1). This is the temperature that results in ~50% protein aggregation and provides the best window for observing a stabilizing shift.

-

Isothermal Dose-Response: Following the melt curve, an isothermal dose-response fingerprint (ITDRF) experiment is performed.[16] Cells are treated with a range of compound concentrations and heated at the pre-determined Tagg. This confirms that the thermal stabilization is dose-dependent, a key indicator of a specific binding interaction.

-

Cell Treatment: Culture MCF-7 cells to ~80% confluency. Treat cells with either DMSO (vehicle control) or 10 µM of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one for 1 hour at 37°C.

-

Part 1: Melt Curve

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).

-

Lyse cells via three rapid freeze-thaw cycles.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

-

Collect the supernatant (soluble fraction).

-

-

Part 2: Isothermal Dose-Response (ITDRF)

-

Treat cells with a serial dilution of the compound (e.g., 0.1 nM to 100 µM).

-

Heat all samples at the determined Tagg (e.g., 52°C) for 3 minutes.

-

Perform lysis and centrifugation as described above.

-

-

Analysis by Western Blot:

-

Normalize all supernatant samples by total protein concentration (BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with a primary antibody specific for PARP1.[16]

-

Use a loading control (e.g., GAPDH) to ensure equal loading.

-

Quantify band intensity. A positive result is a rightward shift in the melt curve and a dose-dependent increase in soluble PARP1 in the ITDRF experiment.

-

Phase 2: Rigorous Biophysical Validation

Data from Phase 1 provides a list of high-confidence candidate targets. The next crucial step is to validate these interactions using orthogonal, quantitative biophysical methods with purified proteins. This phase aims to definitively measure the binding affinity, kinetics, and thermodynamics of the interaction.

Binding Kinetics & Affinity: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real time.[17] It provides precise data on the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which is a direct measure of binding affinity.[18][19]

Causality Behind Experimental Choices:

-

Why SPR? It provides detailed kinetic information. A long residence time (slow kₔ) is often a desirable property for drug candidates. SPR is also highly sensitive and can be used for fragment screening and hit confirmation.[18][20]

-

Immobilization Strategy: The target protein (e.g., recombinant human PARP1) is typically immobilized on the sensor chip. It is essential to ensure the protein is active and that the immobilization method does not block the compound's binding site.

-

Data Integrity: A reference flow cell is used to subtract bulk refractive index changes, and data must be fit to an appropriate binding model (e.g., 1:1 Langmuir) to derive accurate kinetic constants.

-

Protein Immobilization: Immobilize purified recombinant PARP1 onto a CM5 sensor chip via amine coupling to a target level of ~10,000 Response Units (RU).

-

Analyte Preparation: Prepare a serial dilution of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one in running buffer (e.g., HBS-EP+), typically from 1 nM to 10 µM.

-

Binding Measurement: Inject the compound dilutions over the PARP1 and reference flow cells at a constant flow rate. Monitor the association phase, followed by a buffer-only injection to monitor the dissociation phase.

-

Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine kₐ, kₔ, and calculate K₋ (K₋ = kₔ/kₐ).

Binding Thermodynamics: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions.[21] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K₋), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[22][23][24]

Causality Behind Experimental Choices:

-

Why ITC? It provides a true in-solution measurement without any modification or immobilization of the interactants.[22] The ability to determine stoichiometry is a unique advantage, confirming the binding ratio (e.g., 1:1). The thermodynamic signature (enthalpy vs. entropy) can provide deep insights for future lead optimization.[25]

-

Self-Validating System: A well-defined sigmoidal binding isotherm is a hallmark of a specific interaction, and the derived stoichiometry (n) should be close to 1 for a well-behaved 1:1 interaction, providing an internal check on the quality of the protein and the experiment.

-

Sample Preparation: Dialyze purified recombinant PARP1 extensively into the final ITC buffer. Dissolve the compound in the final dialysis buffer to minimize buffer mismatch effects.

-

Instrument Setup: Load the protein into the sample cell (e.g., at 10-20 µM) and the compound into the injection syringe (typically at 10-15x the protein concentration).

-

Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while measuring the heat change after each injection.

-

Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K₋, ΔH, and n.

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Principle | Change in refractive index upon binding | Direct measurement of heat change upon binding |

| Primary Output | kₐ (on-rate), kₔ (off-rate), K₋ (affinity) | K₋ (affinity), ΔH (enthalpy), n (stoichiometry) |

| Key Advantage | Provides kinetic information (residence time) | True in-solution measurement; provides thermodynamics |

| Sample Needs | µg of protein (immobilized) | mg of protein (in solution) |

| Hypothetical K₋ | 5.2 nM | 6.5 nM |

Table 1: Comparison of orthogonal biophysical validation techniques.

Phase 3: Genetic and Cellular Function Validation

Confirming direct, high-affinity binding is necessary but not sufficient. The final phase of validation must demonstrate that the interaction between the compound and the target protein is responsible for the compound's ultimate biological effect.

Genetic Validation: CRISPR-Cas9 Screening

CRISPR-Cas9 technology provides a powerful way to genetically validate a drug target.[26] The logic is straightforward: if the compound's efficacy depends on a specific target, then knocking out the gene that encodes that target should render cells resistant to the compound.[27][28]

Causality Behind Experimental Choices:

-

Why CRISPR? It provides a direct causal link between the target gene and the drug's phenotype (e.g., cell death). Unlike RNAi, CRISPR-Cas9 typically results in a complete and permanent gene knockout, yielding less ambiguous results.[28]

-

Pooled Screen for Unbiased Discovery: A genome-wide CRISPR knockout screen can be performed to identify any gene that, when lost, confers resistance. If PARP1 appears as a top hit, it provides powerful, unbiased genetic validation.[29]

-

Individual Knockout for Confirmation: Following a screen, individual knockout cell lines for the top candidate(s) (e.g., PARP1 KO) are generated to confirm the resistance phenotype in a focused experiment.

-

Cell Line Generation: Generate a stable PARP1 knockout (KO) cell line from a sensitive parental line (e.g., a BRCA1-mutant cancer cell line) using lentiviral delivery of Cas9 and a PARP1-specific single-guide RNA (sgRNA).

-

Validation of Knockout: Confirm the absence of PARP1 protein expression in the KO clone via Western blot.

-

Cell Viability Assay: Plate equal numbers of parental (wild-type) and PARP1 KO cells.

-

Treatment: Treat both cell lines with a dose-response of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one for 72 hours.

-

Analysis: Measure cell viability using a standard method (e.g., CellTiter-Glo). A successful validation will show a significant rightward shift in the dose-response curve for the KO cells, indicating resistance to the compound.

Cellular Functional Assay: PARP Activity

The final step is to show that the compound inhibits the function of its target in a cellular context. For a PARP inhibitor, this means demonstrating a reduction in poly(ADP-ribosyl)ation (PARylation) of cellular proteins following DNA damage.

Figure 3: Simplified schematic of the PARP1-mediated DNA damage response pathway.

-

Cell Culture & Treatment: Plate cells and allow them to adhere. Pre-treat with various concentrations of the compound for 1 hour.

-

Induce DNA Damage: Treat cells with a DNA-damaging agent like H₂O₂ (1 mM) for 10 minutes to activate PARP1.

-

Lysis: Immediately wash and lyse the cells.

-

Western Blot Analysis: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Detection: Probe the membrane with a primary antibody that specifically recognizes PAR (poly(ADP-ribose)) polymers.

-

Analysis: A potent inhibitor will show a dose-dependent reduction in the H₂O₂-induced PAR signal, confirming functional inhibition of the target enzyme in cells.

Conclusion

The deconvolution of a small molecule's target is a systematic process of building a fortress of evidence through orthogonal, self-validating experiments. For 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one, the journey begins with a strong, structure-based hypothesis pointing toward PARP inhibition. This hypothesis is then rigorously tested through an integrated workflow that does not assume the answer. Unbiased chemical proteomics cast a wide net, while CETSA confirms engagement in the complex cellular environment. High-precision biophysical techniques like SPR and ITC provide undeniable proof of a direct, high-affinity interaction. Finally, CRISPR-based genetics and cell-based functional assays provide the ultimate validation, causally linking the binding event to the compound's biological effect. By following this meticulous, evidence-driven path, researchers can move forward with a high degree of confidence in their understanding of the compound's mechanism of action, paving the way for successful preclinical and clinical development.

References

-

Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

-

TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

-

Shi, J., Wang, E., Milazzo, J. P., Wang, Z., Kinney, J. B., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661-667. [Link]

-

Lonza. (n.d.). CRISPR screening and its applications in drug discovery. Lonza Bioscience. [Link]

-

Kemp, J. R., & Egan, D. A. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 287-319. [Link]

-

Xiong, Y., et al. (2026). Application of isothermal titration calorimetry in drug discovery and development. ResearchGate. [Link]

-

Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc. [Link]

-

Biocompare. (2021). Using CRISPR for Target Identification. Biocompare.com. [Link]

-

Bégin, M., et al. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. PubMed. [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Tang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

Kumar, A., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 20(18), 2228-2245. [Link]

-

Wang, Y., et al. (2020). Target identification of natural medicine with chemical proteomics approach. PMC. [Link]

-

Mikolaichuk, O., et al. (2026). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. [Link]

-

Nicoya Lifesciences. (2023). SPR applications in early drug discovery. Nicoya Lifesciences. [Link]

-

deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

-

NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. NVIDIA Glossary. [Link]

-

Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]

-

BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]

-

Zhao, Q., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

-

Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

-

Wang, J., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

-

Wang, D., et al. (2021). An update of label-free protein target identification methods for natural active products. Signal Transduction and Targeted Therapy, 6(1), 95. [Link]

-

Mikolaichuk, O., et al. (2026). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Sciety. [Link]

-

El-Sayed, N. A. F., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(35), 21453-21471. [Link]

-

Patel, K., et al. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Medicinal Chemistry Letters, 15(5), 681-687. [Link]

-

BioDuro. (n.d.). Surface Plasmon Resonance (SPR). BioDuro. [Link]

-

Nesvizhskii, A. I. (2014). Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments. PMC. [Link]

-

Fiveable. (2025). Affinity purification-mass spectrometry (AP-MS). Fiveable. [Link]

-

Parker, C. G., & Maurais, E. G. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 612-629. [Link]

-

Parker, C. G., & Maurais, E. G. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. CORE. [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

-

EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

-

Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. Molecules, 21(11), 1530. [Link]

-

Matos, M. J., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. [Link]

-

Kumar, D., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry, 9, 680695. [Link]

-

Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

-

Terán, C., et al. (2019). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Current Medicinal Chemistry, 26(28), 5392-5423. [Link]

-

El-Sayed, W. A., et al. (2018). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. PMC. [Link]

Sources

- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. biocompare.com [biocompare.com]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 10. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 11. fiveable.me [fiveable.me]

- 12. pelagobio.com [pelagobio.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. eubopen.org [eubopen.org]

- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. denovobiolabs.com [denovobiolabs.com]

- 18. nicoyalife.com [nicoyalife.com]

- 19. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 20. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 22. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. reactionbiology.com [reactionbiology.com]

- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 26. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]

- 27. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 28. horizondiscovery.com [horizondiscovery.com]

- 29. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one

Executive Summary

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one (CAS: 696635-31-1) is a synthetic bioactive heterocyclic compound belonging to the phthalazinone class. It serves as a critical pharmacophore scaffold in medicinal chemistry, primarily recognized for its role as a precursor and simplified analogue of Poly(ADP-ribose) polymerase (PARP) inhibitors .

While less potent than clinical third-generation PARP inhibitors (e.g., Olaparib), this molecule represents a foundational "fragment" used in Structure-Activity Relationship (SAR) studies to probe the binding affinity of the nicotinamide-binding pocket of PARP enzymes. Additionally, the compound exhibits secondary pharmacological activity as a vasorelaxant , sharing structural homology with hydralazine-type antihypertensives, potentially mediated through

Chemical Identity & Physicochemical Properties

This compound is characterized by a phthalazin-1(2H)-one core substituted at the C4 position with a pyrrolidine-1-carbonyl group. The amide linkage at C4 is a key determinant of its biological activity, mimicking the amide functionality of nicotinamide (

| Property | Data |

| IUPAC Name | 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one |

| CAS Number | 696635-31-1 |

| Molecular Formula | |

| Molecular Weight | 243.26 g/mol |

| SMILES | O=C1NN=C(C(N2CCCC2)=O)C3=C1C=CC=C3 |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Lipinski Rule of 5 | Compliant (MW < 500, LogP ~1.2, H-donors: 1, H-acceptors:[1] 3) |

Mechanism of Action (MoA)

Primary Mechanism: PARP Inhibition

The phthalazinone core is a "privileged scaffold" designed to compete with

-

Binding Topology : The lactam group (NH-CO) of the phthalazinone ring forms critical hydrogen bonds with Gly863 and Ser904 residues within the PARP-1 catalytic active site. This interaction mimics the binding of the nicotinamide moiety of

. -

Fragment Utility : The pyrrolidine-carbonyl tail at the C4 position probes the "adenine ribose binding pocket" or the solvent-exposed region. Unlike Olaparib, which possesses a large fluorobenzyl-piperazine tail to induce "PARP trapping" (stabilizing the PARP-DNA complex), 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one lacks the steric bulk for potent trapping, acting primarily as a catalytic inhibitor.

-

Pathway Impact : Inhibition of PARP prevents the poly(ADP-ribosylation) of nuclear proteins, thereby blocking the Base Excision Repair (BER) pathway. In BRCA-deficient cells, this leads to the accumulation of double-strand breaks and subsequent cell death via synthetic lethality.

Secondary Mechanism: Vasorelaxation

Structurally related to Hydralazine , 4-substituted phthalazinones exhibit vasorelaxant properties.[2]

-

Target : Antagonism of vascular

-adrenergic receptors or inhibition of PDE4/PDE5 isozymes. -

Effect : Reduction of intracellular

release in smooth muscle cells, leading to vasodilation.

Signaling Pathway Visualization

The following diagram illustrates the PARP inhibition pathway triggered by the phthalazinone scaffold.

Caption: Mechanism of PARP inhibition leading to synthetic lethality in DNA repair-deficient contexts.

Pharmacodynamics & SAR Analysis[3]

-

Potency : As a fragment, this compound typically exhibits micromolar (

) inhibitory activity against PARP-1, compared to the nanomolar potency of optimized drugs like Olaparib. -

Selectivity : The phthalazinone core provides high selectivity for the PARP family over other NAD-dependent enzymes.

-

Structure-Activity Relationship (SAR) :

-

Core : The 2H-phthalazin-1-one is essential for hydrogen bonding.

-

C4-Substituent : The carbonyl linker is crucial. Direct attachment of the pyrrolidine ring (via carbonyl) restricts conformational flexibility compared to a benzyl linker.

-

Optimization : To convert this hit into a lead, a linker (e.g., methylene or benzyl) is usually inserted between the phthalazinone C4 and the amide to extend the molecule into the hydrophobic pocket of the enzyme.

-

Synthesis Protocol

The synthesis of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one is a robust process often used to validate new synthetic methodologies for phthalazinone derivatives.

Synthetic Route[2][4]

-

Cyclization : Reaction of phthalic anhydride with hydrazine hydrate to yield phthalazin-1(2H)-one.

-

Chlorination : Conversion to 4-chlorophthalazin-1(2H)-one (or 1-chlorophthalazine) using

. -

Carbonylation/Amidation : Palladium-catalyzed carbonylation in the presence of pyrrolidine and CO, or lithiation followed by reaction with an electrophile.

Synthesis Workflow Diagram

Caption: Synthetic pathway via chlorination and palladium-catalyzed aminocarbonylation.

Experimental Protocols

In Vitro PARP-1 Inhibition Assay

Objective : Determine the

-

Reagents : Recombinant human PARP-1 enzyme, biotinylated NAD+, activated DNA, and histone-coated 96-well plates.

-

Preparation : Dissolve 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one in DMSO to create a 10 mM stock. Serial dilute to concentrations ranging from 1 nM to 100

. -

Reaction :

-

Add PARP-1 enzyme (0.5 units/well) and activated DNA to the histone-coated plate.

-

Add the inhibitor at varying concentrations.[3]

-

Initiate reaction with biotinylated NAD+ cocktail.

-

Incubate for 1 hour at room temperature.

-

-

Detection : Wash plate and add Streptavidin-HRP. Develop with TMB substrate and measure absorbance at 450 nm.

-

Analysis : Plot % Inhibition vs. Log[Concentration] to calculate

.

Ex Vivo Vasorelaxation Assay (Rat Aorta)

Objective : Assess secondary vasorelaxant activity.

-

Tissue Prep : Isolate thoracic aorta from Wistar rats; clean and cut into 3-4 mm rings.

-

Setup : Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

/5% -

Contraction : Induce stable contraction with Phenylephrine (

) or KCl (60 mM). -

Dosing : Add the compound cumulatively (

to -

Measurement : Record isometric tension changes. Calculate

for relaxation.[4][5][6]

References

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.

-

Vila, N., et al. (2015).[5] Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules.[1][4][6][7][8][9][10][11][12]

-

Del Olmo, E., et al. (2006).[5] Vasorelaxant activity of phthalazinones and related compounds.[2][4][6] Bioorganic & Medicinal Chemistry Letters.[13]

-

Loh, V. M., et al. (2005). Phthalazinones.[1][4][7][9] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters.[13]

-

Ambeed Chemical Data. (2024). 4-(Pyrrolidine-1-carbonyl)phthalazin-1(2H)-one (CAS 696635-31-1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. mdpi.com [mdpi.com]

- 4. Vasorelaxant activity of phthalazinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. CRISPR screening identifies protein methylation and ubiquitination modifications that modulate aflatoxin B1 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Rationally Designed CRISPR/Cas9-Based DNA Methyltransferases with Distinct Methyltransferase and Gene Silencing Activities in Human Cell Lines and Primary Human T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN108513582A - Novel CRISPR enzymes and systems - Google Patents [patents.google.com]

- 12. The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties - PMC [pmc.ncbi.nlm.nih.gov]